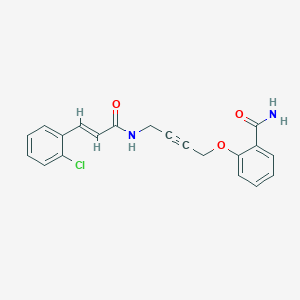![molecular formula C26H23N5O2 B2511426 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione CAS No. 489415-93-2](/img/structure/B2511426.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione is a useful research compound. Its molecular formula is C26H23N5O2 and its molecular weight is 437.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A series of novel 1,4-naphthoquinone-1,2,3-triazole hybrids were synthesized and assessed for their anticancer activity against several cancer cell lines (MCF-7, HT-29, MOLT-4). These compounds, including derivatives similar in structure to the query compound, showed cytotoxic activity. Specifically, derivatives bearing 4-trifluoromethyl-benzyl and 4-tert-butyl-benzyl groups demonstrated promising cytotoxic potential, arresting the cell cycle at the G0/G1 phase in MCF-7 cells. This suggests that aminonaphthoquinone-1,2,3-triazole derivatives may serve as potential anticancer agents (Gholampour et al., 2019).
Chemosensors for Transition Metal Ions
Naphthoquinone-based compounds have been synthesized and characterized for their ability to act as chemosensors for transition metal ions. These compounds demonstrated remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation. This indicates their potential application in the detection and monitoring of transition metal ions in various environments (Gosavi-Mirkute et al., 2017).
Molecular Recognition and Photophysical Properties
Research into naphthoquinone derivatives has also explored their molecular recognition capabilities and photophysical properties. Studies have shown that these compounds can coordinate to metal ions via nitrogen and oxygen atoms, exhibiting selectivity and observable physical changes upon complexation. This suggests their utility in the development of new materials with specific optical or electronic properties (Yıldız et al., 2018).
Blue Emitting Fluorophores
Derivatives similar to the query compound have been synthesized and studied for their absorption, emission, and quantum yields in various solvents. These compounds, which emit in the blue and green regions, have potential applications in materials science, particularly in the development of new fluorescent markers or light-emitting diodes (Padalkar et al., 2015).
Biological Applications
Novel compounds containing lawsone, a structural relative, have been synthesized and shown to exhibit antioxidant and antitumor activities. Such compounds, through various modifications, have demonstrated potential in therapeutic applications against cancer cells and in the protection against oxidative stress (Hassanien et al., 2022).
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-3-[4-(diethylamino)anilino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c1-3-30(4-2)18-15-13-17(14-16-18)27-23-24(31-22-12-8-7-11-21(22)28-29-31)26(33)20-10-6-5-9-19(20)25(23)32/h5-16,27H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKNTHVILHOGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2511343.png)


![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2511346.png)
![2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2511351.png)



![3-[(4-Chlorophenyl)amino]propan-1-ol](/img/structure/B2511358.png)



![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511364.png)
![3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2511365.png)
